

Spectroscopic Profiling of (2-Methylpyrimidin-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methylpyrimidin-5-yl)methanol

Cat. No.: B151224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Methylpyrimidin-5-yl)methanol**, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring such data, serving as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(2-Methylpyrimidin-5-yl)methanol**. These predictions are derived from the analysis of structurally similar pyrimidine derivatives and alcohols and are intended to guide the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(2-Methylpyrimidin-5-yl)methanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.7	Singlet	2H	H4, H6 (Pyrimidine ring protons)
~4.7	Singlet	2H	-CH ₂ OH (Methylene protons)
~2.7	Singlet	3H	-CH ₃ (Methyl protons)
Variable	Broad Singlet	1H	-OH (Hydroxyl proton)

Solvent: CDCl₃. The chemical shift of the hydroxyl proton is variable and dependent on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(2-Methylpyrimidin-5-yl)methanol**

Chemical Shift (δ , ppm)	Assignment
~165	C2 (Carbon attached to the methyl group)
~158	C4, C6 (Pyrimidine ring carbons)
~135	C5 (Carbon attached to the methanol group)
~62	-CH ₂ OH (Methylene carbon)
~25	-CH ₃ (Methyl carbon)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for **(2-Methylpyrimidin-5-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (Alcohol)
3100-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1600-1450	Medium-Strong	C=N and C=C stretch (Pyrimidine ring)
1050-1000	Strong	C-O stretch (Primary alcohol)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data for **(2-Methylpyrimidin-5-yl)methanol**

m/z	Interpretation
124	[M] ⁺ (Molecular ion)
109	[M - CH ₃] ⁺
95	[M - CHO] ⁺ or [M - N ₂ H] ⁺
79	[M - CH ₂ OH - H] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation:

- Weigh approximately 5-10 mg of the purified **(2-Methylpyrimidin-5-yl)methanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, use gentle vortexing.

- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum is acquired on the same spectrometer.
 - A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
 - A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
 - Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

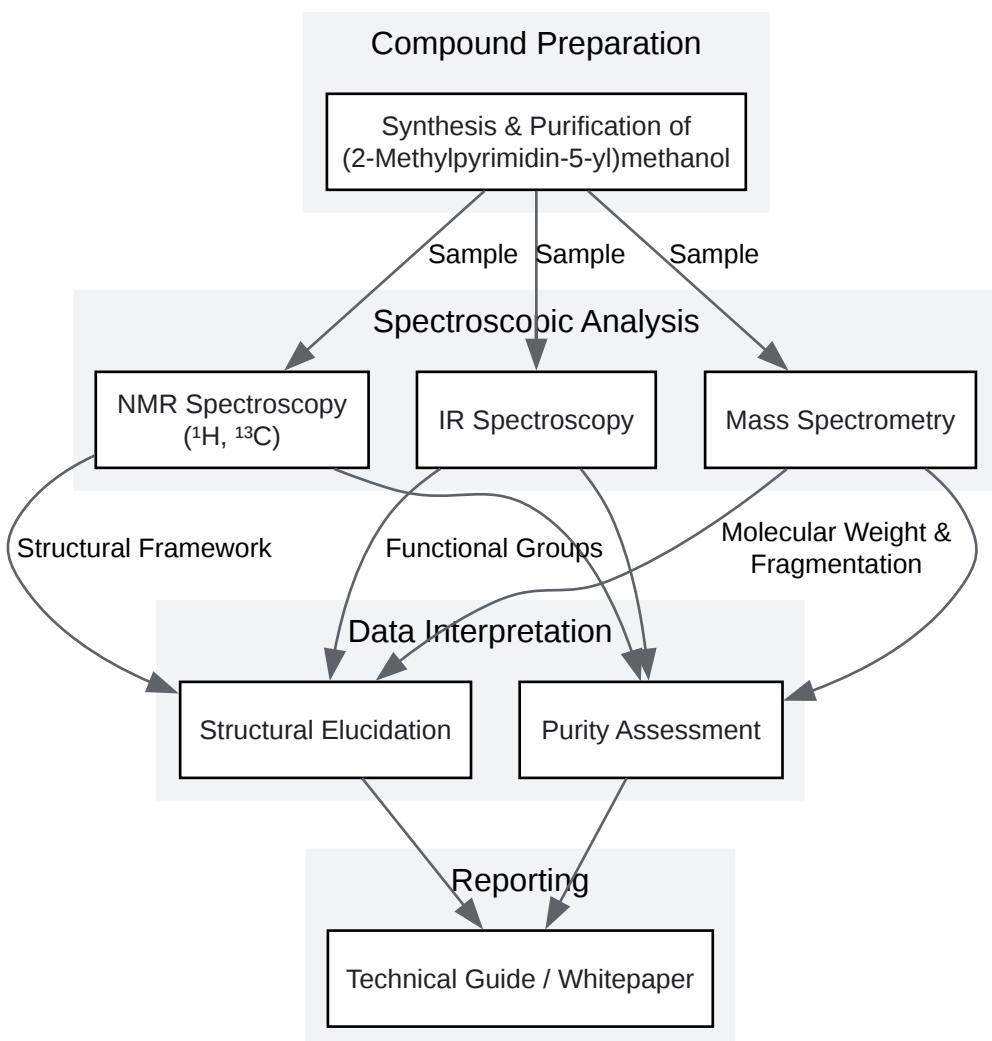
Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **(2-Methylpyrimidin-5-yl)methanol** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Protocol (Electron Ionization - EI):

- Sample Introduction:
 - The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - For direct insertion, a small amount of the sample is placed in a capillary tube and heated to induce vaporization.
- Ionization:
 - In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(2-Methylpyrimidin-5-yl)methanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profiling of (2-Methylpyrimidin-5-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151224#spectroscopic-data-for-2-methylpyrimidin-5-yl-methanol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com